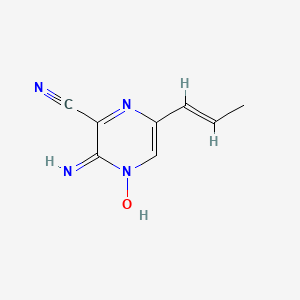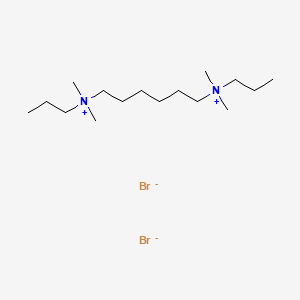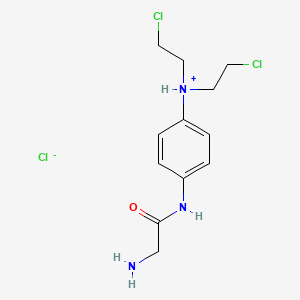
2-Amino-4'-(bis(2-chloroethyl)amino)acetanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of acetanilide and contains a nitrogen mustard group, which is known for its alkylating properties. This compound has been studied for its potential use as an antitumor agent due to its ability to interfere with DNA replication and cell division.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride typically involves the reaction of 2-aminoacetanilide with bis(2-chloroethyl)amine. The process begins with the preparation of 2-aminoacetanilide, which can be synthesized by the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst . The resulting 2-aminoacetanilide is then reacted with bis(2-chloroethyl)amine in the presence of a suitable base, such as pyridine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential antitumor agent due to its ability to alkylate DNA and inhibit cell division.
Biological Research: The compound is used in studies related to DNA damage and repair mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride involves the alkylation of DNA. The nitrogen mustard group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: Another nitrogen mustard derivative used as an antitumor agent.
Chlorambucil: A nitrogen mustard compound used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Uniqueness
2-Amino-4’-(bis(2-chloroethyl)amino)acetanilide hydrochloride is unique due to its specific structure, which combines the properties of acetanilide and nitrogen mustard
Propiedades
Número CAS |
3131-20-2 |
|---|---|
Fórmula molecular |
C12H18Cl3N3O |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
[4-[(2-aminoacetyl)amino]phenyl]-bis(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C12H17Cl2N3O.ClH/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15;/h1-4H,5-9,15H2,(H,16,18);1H |
Clave InChI |
ICKWCFIMGINONV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CN)[NH+](CCCl)CCCl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


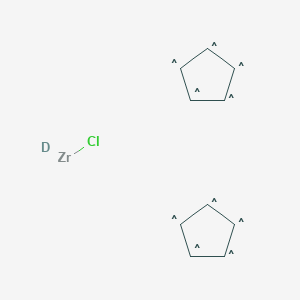
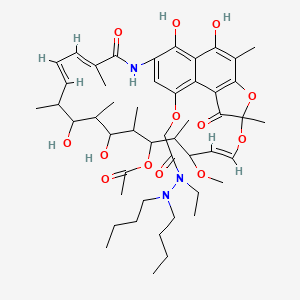
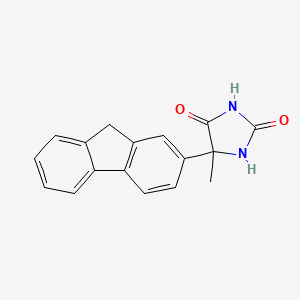
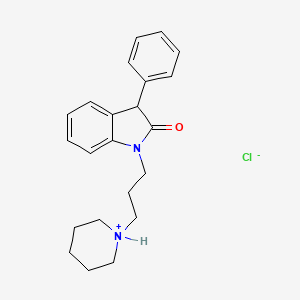


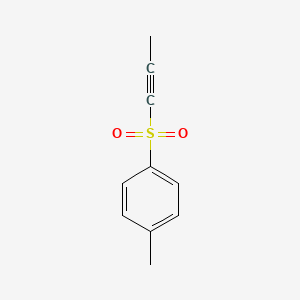

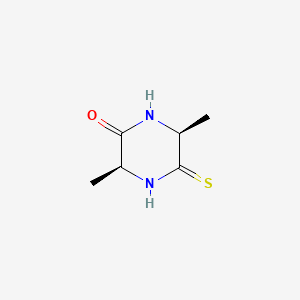
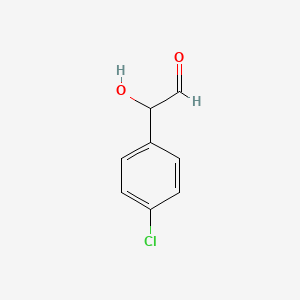
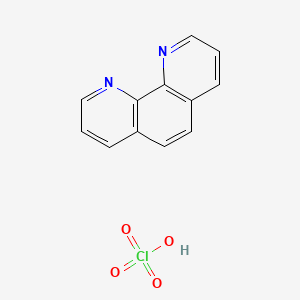
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
